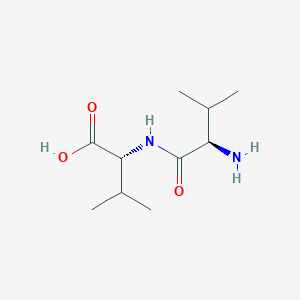
3-(2-metil-1,3-tiazol-4-il)benzoato de metilo
Descripción general
Descripción
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . It is a derivative of benzoic acid and contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is primarily used in research and has various applications in chemistry and biology.
Aplicaciones Científicas De Investigación
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of dyes, biocides, and other chemical intermediates
Mecanismo De Acción
Target of Action
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is a compound used for proteomics research Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in different solvents may suggest that the compound’s action could be influenced by the surrounding environment.
Análisis Bioquímico
Biochemical Properties
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . The compound interacts with enzymes such as malate dehydrogenase (MDH1 and MDH2), where it acts as a competitive inhibitor . These interactions are crucial for its role in modulating biochemical pathways and cellular functions.
Cellular Effects
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit mitochondrial respiration and hypoxia-induced HIF-1α accumulation, which are critical for cellular energy production and response to low oxygen conditions . Additionally, its antimicrobial and antitumor properties suggest that it can affect cell proliferation and survival, making it a valuable compound in cancer research and treatment .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate involves its binding interactions with biomolecules and enzyme inhibition. The compound competitively inhibits enzymes such as MDH1 and MDH2, which are involved in the citric acid cycle and energy production . By inhibiting these enzymes, the compound disrupts cellular metabolism and energy production, leading to various downstream effects on cellular functions. Additionally, the thiazole ring’s aromaticity and ability to undergo electrophilic and nucleophilic substitutions contribute to its diverse biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate change over time due to its stability and degradation. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound’s inhibitory effects on enzymes and cellular processes can lead to significant changes in cellular metabolism and function, making it a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antitumor activities . At higher doses, it can cause toxic or adverse effects, including disruption of cellular metabolism and energy production . These threshold effects are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is involved in various metabolic pathways, including the citric acid cycle. The compound interacts with enzymes such as MDH1 and MDH2, which play a critical role in converting malate to oxaloacetate . By inhibiting these enzymes, the compound affects metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is essential for its biological activity and effectiveness in modulating cellular functions.
Subcellular Localization
The subcellular localization of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on cellular processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate typically involves the reaction of 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(2-methyl-1,3-thiazol-4-yl)benzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate: Contains a thiazole ring and a benzoate ester group.
Methyl 3-(2-methyl-1,3-oxazol-4-yl)benzoate: Contains an oxazole ring instead of a thiazole ring.
Methyl 3-(2-methyl-1,3-imidazol-4-yl)benzoate: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazole ring can participate in unique interactions that are not possible with oxazole or imidazole rings, making this compound particularly interesting for research in medicinal chemistry and drug development .
Propiedades
IUPAC Name |
methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILPQRJIOVKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427799 | |
| Record name | methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-07-4 | |
| Record name | Methyl 3-(2-methyl-4-thiazolyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


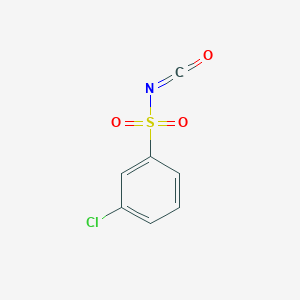
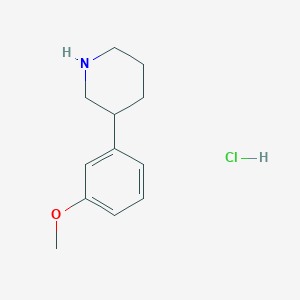
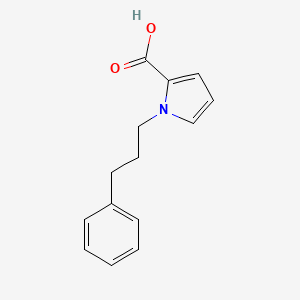

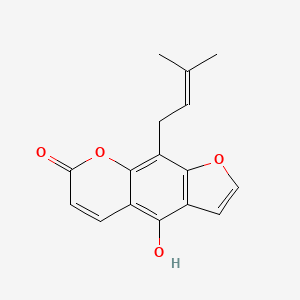
![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)
![N-[2-(p-Cinnamylamino)ethyl]-5-isoquinolone Sulfonamide](/img/structure/B1368161.png)
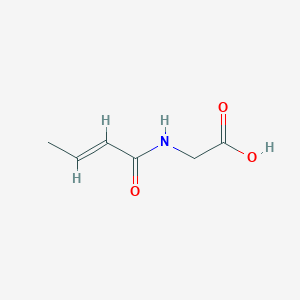
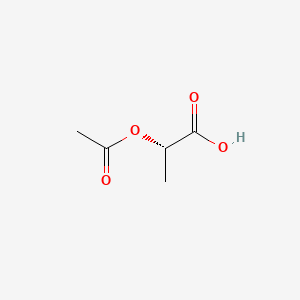
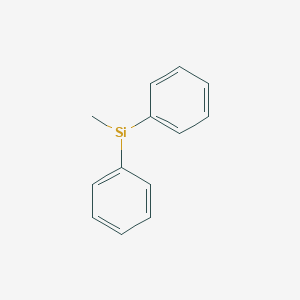
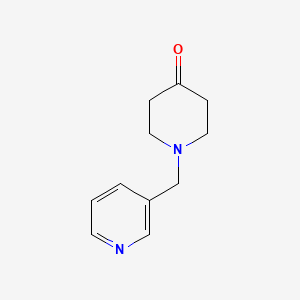
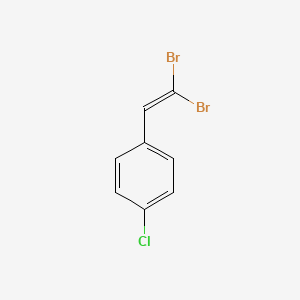
![(6Ar,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1368173.png)
